DetajmiumBitartrate
Description
Detajmium Bitartrate is a synthetic antiarrhythmic agent derived from ajmaline, a class Ia sodium channel blocker used to treat ventricular and supraventricular arrhythmias. Its chemical formula is C31H47N3O9·H2O, with a molecular weight of 623.7 g/mol . The compound exists as a mixture of four stereoisomers, which may influence its pharmacokinetic and pharmacodynamic properties . It is marketed under the proprietary name Tachmalcor and is available in both monohydrate (CAS: 53862-81-0) and anhydrous (CAS: 33774-52-6) forms. The ultraviolet (UV) spectrum of Detajmium Bitartrate shows absorption peaks at 205 nm and 245 nm, critical for analytical identification . Its bitartrate salt formulation enhances water solubility and bioavailability, a common strategy in drug development.
Properties
Molecular Formula |
C31H47N3O9 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
InChI Key |
NXAWWUAMFJNVMF-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for DetajmiumBitartrate involve multiple steps, including the reaction of 4-(3-(Diethylamino)-2-hydroxypropyl)ajmalinium with (2R,3R)-2,3-dihydroxybutanedioic acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product .
Chemical Reactions Analysis
DetajmiumBitartrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce dehydroxylated forms of the compound .
Scientific Research Applications
DetajmiumBitartrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study neuroprotective mechanisms and pathways . In biology, it is being investigated for its potential to enhance cognitive functions and motor skills in neurodegenerative diseases . In medicine, clinical trials are exploring its efficacy as an adjunct therapy for Alzheimer’s and Parkinson’s Disease . Additionally, in the industry, this compound is being studied for its potential use in developing new neuroprotective drugs .
Mechanism of Action
The mechanism of action for DetajmiumBitartrate revolves around its ability to modulate the activity of neurotransmitters in the brain. The drug specifically targets cholinergic pathways, which are crucial for memory and learning . By enhancing the release of acetylcholine, a critical neurotransmitter, this compound improves synaptic plasticity and neural communication . This action helps to counteract the loss of cognitive function typically seen in diseases like Alzheimer’s. Additionally, this compound exhibits antioxidant properties that reduce oxidative stress in neural tissues, another contributing factor to neuronal death . The drug also shows an ability to inhibit the aggregation of beta-amyloid plaques, which are often found in the brains of Alzheimer’s patients and are known to disrupt neuronal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Bitartrate
Sodium Bitartrate (C4H5NaO6, MW: 172.07 g/mol) is a sodium salt of tartaric acid, primarily used in industrial and laboratory settings . Unlike Detajmium Bitartrate, it lacks pharmacological activity. Key differences include:
- Solubility : Sodium Bitartrate has a water solubility of 17.1 g/L , whereas Detajmium Bitartrate’s solubility is unspecified but inferred to be lower due to its complex structure.
- Safety Profile: Sodium Bitartrate is non-hazardous under normal handling conditions, though it reacts with strong oxidants . Detajmium Bitartrate, as a therapeutic agent, carries risks such as proarrhythmia and stereoisomer-related metabolic variability .
Hydrocodone Bitartrate
Hydrocodone Bitartrate (C18H21NO3•C4H6O6•2½H2O, MW: 494.50 g/mol) is an opioid analgesic and antitussive . While both compounds utilize the bitartrate salt for improved solubility, their applications diverge:
- Therapeutic Class : Hydrocodone Bitartrate targets pain relief and cough suppression via µ-opioid receptor agonism , whereas Detajmium Bitartrate modulates cardiac sodium channels.
Structural and Functional Contrasts
- Complexity: Detajmium Bitartrate’s ajmalinium backbone and diethylamino side chain distinguish it from simpler salts like Sodium Bitartrate .
- Salt Utility : Bitartrate salts are favored in drug formulation for enhancing stability and dissolution, as seen in both Detajmium and Hydrocodone .
Data Tables
Table 1: Chemical and Physical Properties
Research Findings and Discussion
- Stereoisomer Complexity : Detajmium Bitartrate’s four stereoisomers may lead to variable efficacy and metabolism, necessitating rigorous quality control during synthesis .
- Bitartrate Salt Advantages : The bitartrate moiety improves solubility and oral absorption in both Detajmium and Hydrocodone, demonstrating its versatility across drug classes .
- Safety vs. Utility: Sodium Bitartrate’s safety profile suits non-pharmaceutical applications, whereas Detajmium and Hydrocodone require strict therapeutic monitoring due to their potent biological effects .
Biological Activity
Detajmium bitartrate, an antiarrhythmic agent, has garnered attention in clinical settings for its therapeutic efficacy in managing cardiac arrhythmias, particularly continuous ventricular extrasystole. This article delves into the biological activity of detajmium bitartrate, summarizing key research findings, case studies, and relevant data.
Overview of Detajmium Bitartrate
Detajmium bitartrate is a compound classified under antiarrhythmic drugs. It acts by stabilizing cardiac electrical activity, thus preventing irregular heartbeats. The compound's chemical properties and mechanisms of action are crucial for understanding its therapeutic potential.
The primary mechanism by which detajmium bitartrate exerts its effects involves the modulation of ion channels in cardiac myocytes. This modulation helps restore normal rhythm by influencing the excitability and conduction velocity of cardiac tissues.
Case Studies
-
Study on Continuous Ventricular Extrasystole :
- Participants : 9 patients with documented continuous ventricular extrasystole.
- Dosage : Patients received daily maintenance doses of 75-100 mg.
- Results : The treatment was reported as fully effective, demonstrating significant reduction in episodes of ventricular extrasystole over the study duration .
- Long-term Treatment Assessment :
Data Summary
The following table summarizes key findings from clinical studies involving detajmium bitartrate:
Research Findings
Recent research has highlighted several important aspects of detajmium bitartrate's biological activity:
- Pharmacokinetics : Studies indicate that detajmium bitartrate is well-absorbed when administered orally, leading to effective plasma concentrations that correlate with therapeutic outcomes.
- Safety Profile : The compound has been generally well-tolerated among patients, with minimal adverse effects reported during clinical trials.
- Comparative Efficacy : When compared to other antiarrhythmic agents, detajmium bitartrate has shown comparable effectiveness in managing ventricular arrhythmias, making it a viable option for clinicians .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
